(R)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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Overview
Description
®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process begins with the amino acid precursor, which undergoes a series of protection and deprotection steps. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl chloroformate (Cbz-Cl) for Cbz protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protecting groups, yielding the free amino acid.
Substitution: The protecting groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, benzoic acid derivatives, and various substituted amino acids depending on the reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, ®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its protecting groups allow for selective reactions to occur, facilitating the construction of intricate molecular architectures .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and proteins. The protecting groups help in the stepwise assembly of peptide chains, ensuring that the amino acids are added in the correct sequence. This is crucial for the development of peptide-based drugs and therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of ®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid primarily involves the protection and deprotection of amino groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino groups from unwanted reactions during synthesis. When the desired reactions are complete, these protecting groups can be removed under specific conditions, revealing the free amino groups for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(((Benzyloxy)carbonyl)amino)butanoic acid
- ®-4-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
Uniqueness
What sets ®-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid apart from similar compounds is its dual protection strategy. The combination of benzyloxycarbonyl and tert-butoxycarbonyl groups provides enhanced stability and selectivity in synthetic reactions. This dual protection allows for more complex and precise synthetic pathways, making it a unique and valuable compound in organic synthesis.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOLRAVFZCBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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